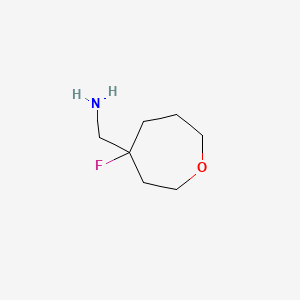

(4-Fluorooxepan-4-YL)methanamine

Description

Overview of Seven-Membered Oxygen Heterocycles (Oxepanes) in Organic Synthesis

The oxepane (B1206615) ring, a seven-membered heterocycle containing an oxygen atom, is a significant structural motif found in a diverse array of natural products, particularly those of marine origin. nih.govnih.gov These compounds are present in various marine organisms like algae, sponges, and corals and often exhibit important biological activities, including potent cytotoxic properties against cancer cell lines. nih.govnih.gov The seven-membered ring is considered among the most stable of heterocyclic compounds. researchgate.net The unique, non-planar conformation of the oxepane ring provides a three-dimensional scaffold that is of growing interest in medicinal chemistry. slideshare.net While not as prevalent as five- or six-membered rings, oxepanes are considered promising scaffolds for drug discovery. researchgate.net The synthesis of these rings can be challenging, but various methods have been developed, reflecting their value as targets in organic synthesis. researchgate.netnih.gov

Significance of Fluorine Incorporation in Molecular Design for Research Applications

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. tandfonline.comchemistryworld.com The judicious placement of a fluorine atom can profoundly impact a molecule's potency, metabolic stability, and membrane permeability. researchgate.net One of the primary reasons for incorporating fluorine is to block metabolically weak spots in a molecule, as the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic metabolism. tandfonline.comnih.gov

Fluorine's high electronegativity can also modulate the acidity (pKa) of nearby functional groups, such as amines, which can in turn affect bioavailability. researchgate.netnih.gov Furthermore, replacing hydrogen with fluorine can alter a molecule's lipophilicity, which is a critical factor for its ability to pass through cell membranes. nih.govresearchgate.net These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinity to target proteins. tandfonline.com

Table 1: Impact of Fluorine Substitution in Molecular Design

| Property Affected | Consequence of Fluorination |

|---|---|

| Metabolic Stability | Increased due to the high strength of the C-F bond, preventing metabolic oxidation. tandfonline.com |

| Potency | Can be markedly affected through altered electronic properties and binding interactions. researchgate.net |

| Lipophilicity | Generally increases, which can enhance membrane permeability and absorption. tandfonline.comnih.gov |

| Acidity (pKa) | The pKa of proximal functional groups (e.g., amines) can be lowered due to fluorine's electron-withdrawing nature. researchgate.net |

| Binding Affinity | Can be improved by creating new, favorable interactions with target enzymes or receptors. tandfonline.com |

The Methanamine Moiety as a Core Functional Group in Advanced Chemical Structures

Methanamine, also known as methylamine, is the simplest primary amine and serves as a versatile and fundamental building block in organic chemistry. youtube.comwikipedia.org As a primary amine, it is a good nucleophile, allowing it to participate in a wide array of chemical reactions to build more complex molecules. wikipedia.org This reactivity is crucial for its role in the synthesis of numerous commercial products, including a wide range of pharmaceuticals. youtube.com

The methanamine moiety is a key component in many active pharmaceutical ingredients, contributing to drugs used for treating conditions from nasal congestion to asthma. youtube.com Its basic nature allows for the formation of salts, which can improve the solubility and handling of drug compounds. The presence of the amine functional group provides a key point of interaction with biological targets, often through hydrogen bonding. In the context of a larger molecule like (4-Fluorooxepan-4-YL)methanamine, the methanamine group offers a reactive handle for further chemical modification and a potential anchor for binding to biological macromolecules.

Rationale for Investigating Highly Functionalized Oxepane Derivatives

The investigation of highly functionalized oxepane derivatives like (4-Fluorooxepan-4-YL)methanamine is driven by the potential for synergistic effects between the different structural components. The oxepane scaffold provides a flexible, three-dimensional core that is distinct from more common flat, aromatic systems. Attaching a fluorine atom at the C4-position introduces specific electronic and metabolic advantages, as discussed previously. The geminal arrangement of the fluorine atom and the aminomethyl group (-CH2NH2) creates a unique stereoelectronic environment.

This specific combination of a fluorinated carbon center adjacent to a primary amine on a seven-membered ring system is not a commonly explored motif. The electron-withdrawing fluorine atom is expected to lower the basicity of the methanamine nitrogen, which could have significant implications for its interaction with physiological targets and its pharmacokinetic properties. Researchers are interested in how these distinct functionalities, when combined, create molecules with novel biological activities or improved "drug-like" properties, such as enhanced solubility and metabolic stability. acs.org The synthesis and study of such compounds are essential for pushing the boundaries of medicinal chemistry and discovering new therapeutic agents. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (4-Fluorooxepan-4-YL)methanamine |

| Methanamine / Methylamine |

| Carbon-fluorine |

| Carbon-hydrogen |

Structure

3D Structure

Properties

Molecular Formula |

C7H14FNO |

|---|---|

Molecular Weight |

147.19 g/mol |

IUPAC Name |

(4-fluorooxepan-4-yl)methanamine |

InChI |

InChI=1S/C7H14FNO/c8-7(6-9)2-1-4-10-5-3-7/h1-6,9H2 |

InChI Key |

HDHPNPIQDPHZDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCOC1)(CN)F |

Origin of Product |

United States |

Synthetic Strategies Towards 4 Fluorooxepan 4 Yl Methanamine and Its Analogues

Retrosynthetic Analysis of the (4-Fluorooxepan-4-YL)methanamine Scaffold

A logical retrosynthetic analysis of the target molecule, (4-Fluorooxepan-4-YL)methanamine, reveals several key disconnections. The primary aminomethyl group can be derived from a variety of precursors, such as a nitrile, an azide, or a protected amine, which in turn could be installed on a 4-fluorooxepane core. The C4-fluoro substituent is a key challenge, and its introduction could be envisioned via fluorination of a corresponding tertiary alcohol or an enolate precursor. This leads to a central intermediate, a 4-substituted oxepane (B1206615). The oxepane ring itself can be disconnected through various strategies, which will be explored in the following sections.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of (4-Fluorooxepan-4-YL)methanamine

This analysis highlights the principal synthetic challenges: the construction of the seven-membered oxepane ring and the stereocontrolled installation of the fluorine atom and the aminomethyl precursor at the C4 position.

Approaches to Oxepane Ring Formation

The formation of seven-membered rings like oxepanes is entropically and enthalpically less favored compared to their five- and six-membered counterparts, making their synthesis a notable challenge in organic chemistry. rsc.orgrsc.org Several powerful methods have been developed to overcome these barriers.

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide variety of unsaturated rings, including oxepanes. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. wikipedia.org

For the synthesis of an oxepane precursor, a suitable acyclic diene with an ether linkage would be required. The general approach is illustrated in the following scheme:

Scheme 2: General RCM Approach to Oxepenes

The efficiency of RCM for forming seven-membered rings can be influenced by factors such as substrate conformation and the nature of the catalyst. acs.org Modern catalysts exhibit high functional group tolerance, allowing for the presence of various substituents on the diene precursor. wikipedia.org The resulting oxepene can then be readily reduced to the saturated oxepane ring.

| Catalyst | Substrate Type | Yield (%) | Reference |

| Grubbs' II Catalyst | Di-O-allyl ethers | 75-90 | acs.org |

| Hoveyda-Grubbs' II Catalyst | Functionalized dienes | 80-95 | organic-chemistry.org |

Table 1: Representative Catalysts for RCM-based Oxepene Synthesis

Lewis acid-mediated cyclizations of unsaturated alcohols or epoxides provide another powerful entry to oxepane systems. nih.govnih.gov These reactions often proceed through the formation of an oxonium ion intermediate, followed by an intramolecular attack of a nucleophile. For instance, the cyclization of a hydroxyalkene can be promoted by various Lewis acids. nih.gov

Ring expansion strategies are also prevalent. rsc.org For example, the reaction of a dihalocyclopropane with a silver salt can induce a ring expansion to a seven-membered oxepine. Similarly, Lewis acid-catalyzed ring expansion of cyclopropanated carbohydrates has been shown to be an effective method for synthesizing substituted oxepanes.

| Lewis Acid | Precursor Type | Product | Yield (%) | Reference |

| TMSOTf | Hydroxyalkene | Substituted Oxepane | 60-85 | nih.gov |

| BF3·OEt2 | Epoxyalkene | Substituted Oxepane | 55-70 | nih.gov |

| AgOTf | Dihalocyclopropane | Oxepine | 70-90 | rsc.org |

Table 2: Lewis Acids in Oxepane Synthesis

Intramolecular cycloaddition reactions, such as [4+3] or [5+2] cycloadditions, can be employed to construct the oxepane ring system in a stereocontrolled manner. For instance, an intramolecular oxa-[4+2] cycloaddition of a substituted o-divinylbenzene derivative can lead to the formation of an oxacyclic product. nih.gov While less common for simple oxepanes, these methods are powerful for constructing complex polycyclic systems containing an oxepane ring. Another approach involves the intramolecular reaction of carbanions with peroxides, which can lead to the formation of various oxacycles, although the 7-exo closure to form oxepanes can be challenging. nih.gov

Homologation reactions offer a stepwise approach to increase ring size. For instance, a six-membered pyran ring can be homologated to a seven-membered oxepane. This can be achieved through various sequences, such as the Wittig reaction of a lactol followed by cyclization. This strategy is particularly useful when starting from readily available carbohydrate-derived pyranoses.

Stereoselective Introduction of the Fluorine Atom at C4

The introduction of a fluorine atom at a quaternary center, such as the C4 position of the oxepane ring, with stereocontrol is a significant synthetic hurdle. Two main strategies can be considered: the fluorination of a nucleophilic carbon precursor (an enol or enolate) or the deoxofluorination of a tertiary alcohol.

Fluorination of Ketone Precursors:

An attractive approach involves the synthesis of a 4-oxooxepane intermediate. The α-fluorination of this cyclic ketone can be achieved using electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. acs.orgsapub.org The stereoselectivity of this fluorination can be controlled by employing chiral catalysts, such as chiral amines or phase-transfer catalysts, which can induce asymmetry in the formation of the enolate or enamine intermediate. rsc.orgnih.gov

| Fluorinating Agent | Catalyst | Substrate | Enantiomeric Excess (ee %) | Reference |

| NFSI | Chiral Primary Amine | Cyclic Ketone | up to 99 | acs.org |

| Selectfluor® | Chiral Phase-Transfer Catalyst | α-Fluoro Cyclic Ketone | up to 96 | rsc.org |

Table 3: Catalytic Enantioselective α-Fluorination of Cyclic Ketones

Deoxofluorination of Tertiary Alcohols:

Alternatively, a 4-hydroxyoxepane derivative can serve as a precursor. The deoxofluorination of a tertiary alcohol is notoriously challenging due to competing elimination reactions. nih.gov However, modern reagents and conditions have been developed to overcome this limitation. Reagents like Deoxo-Fluor® or PyFluor can be effective, and methods involving photoredox catalysis have also emerged for the deoxyfluorination of tertiary alcohols with an electrophilic fluorine source. princeton.edu These reactions can proceed with inversion of configuration, offering a degree of stereocontrol if the starting alcohol is enantiomerically pure. nih.gov

| Reagent | Conditions | Stereochemistry | Yield (%) | Reference |

| Deoxo-Fluor® | - | Inversion | 50-70 | nih.gov |

| PyFluor | - | Inversion | 60-80 | nih.gov |

| Selectfluor®/Photoredox | Visible Light | Racemization/Retention | 46-84 | princeton.edu |

Table 4: Deoxofluorination of Tertiary Alcohols

Nucleophilic Fluorination Approaches for Quaternary Carbon Centers

Nucleophilic fluorination is a common method for introducing fluorine into a molecule and typically involves the displacement of a suitable leaving group by a fluoride (B91410) ion. The synthesis of β-fluoroalcohols through the enantioselective ring-opening of cyclic epoxides using a fluoride anion is a well-established method. nih.gov This approach could be adapted for the synthesis of a fluorinated oxepane precursor. For instance, a suitably substituted epoxide could be opened with a fluoride source, although the regioselectivity of the attack on a sterically hindered tertiary carbon would need to be carefully controlled.

The direct nucleophilic substitution at a quaternary carbon center is challenging but not impossible. Recent studies have shown that cyclopropyl (B3062369) carbinol derivatives can undergo regio- and stereoselective nucleophilic substitution at the quaternary carbon center. ucla.edu This proceeds with an inversion of configuration, providing access to tertiary alkyl fluorides. While this has not been demonstrated on an oxepane system, it provides a potential pathway if a suitable precursor with a cyclopropyl group adjacent to the C4 position could be synthesized.

Table 1: Common Nucleophilic Fluorinating Reagents

| Reagent | Description |

| Diethylaminosulfur trifluoride (DAST) | A widely used reagent for converting alcohols to alkyl fluorides. |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | A more thermally stable alternative to DAST. |

| Tetrabutylammonium fluoride (TBAF) | A common source of "naked" fluoride ions, often used in aprotic solvents. |

| Potassium fluoride (KF) | An inexpensive and common fluoride source, often used with a phase-transfer catalyst. |

| Olah's reagent (Pyridine-HF) | A highly reactive source of hydrogen fluoride, effective for epoxide ring-opening. nih.gov |

Electrophilic Fluorination in Cyclic Systems

Electrophilic fluorination offers an alternative to nucleophilic methods and involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. fao.org This approach is particularly useful for the fluorination of enolates or silyl (B83357) enol ethers. A potential strategy for the synthesis of (4-Fluorooxepan-4-YL)methanamine could involve the preparation of an oxepane precursor with an enolate or enol ether at the C4 position, which could then be subjected to electrophilic fluorination.

A variety of electrophilic fluorinating reagents are available, with N-F reagents being the most common due to their stability and safety. fao.org The choice of reagent can influence the reactivity and selectivity of the fluorination reaction. For instance, Selectfluor® is a powerful and versatile electrophilic fluorinating agent that has been used in a wide range of fluorination reactions. nih.gov

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent | Acronym | Description |

| N-Fluorobenzenesulfonimide | NFSI | A common and effective electrophilic fluorinating agent. fao.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A highly reactive and versatile electrophilic fluorinating agent. nih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective electrophilic fluorinating agent. fao.org |

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. fao.org The choice of substrate and reaction conditions can influence the operative mechanism.

Introduction of the Methanamine Moiety at C4

The introduction of the methanamine group at the C4 position can be achieved either through direct amination of a suitable precursor or by the reduction of a nitrile or amide group.

Amination Reactions at Tertiary Carbon Centers

The direct amination of C-H bonds is a highly attractive strategy for the synthesis of amines, as it avoids the need for pre-functionalized substrates. Intermolecular amination of tertiary C-H bonds has been achieved using various catalytic systems. While challenging, this approach could potentially be applied to a 4-fluorooxepane precursor to directly install the amine functionality.

Reduction of Nitrile or Amide Precursors

A more traditional and often more reliable approach involves the introduction of a nitrogen-containing functional group that can be subsequently reduced to the desired amine. A plausible synthetic route would involve the preparation of a 4-fluorooxepane-4-carbonitrile or a 4-fluorooxepane-4-carboxamide precursor.

The synthesis of such a precursor could be envisioned through several pathways. For example, a ketone precursor at the C4 position could be converted to a cyanohydrin, which could then be fluorinated and subsequently reduced. Alternatively, a carboxylic acid at the C4 position could be converted to an amide, followed by fluorination and reduction.

The reduction of the nitrile or amide group to the corresponding amine can be achieved using a variety of standard reducing agents.

Table 3: Common Reagents for the Reduction of Nitriles and Amides

| Functional Group | Reducing Agent | Product |

| Nitrile | Lithium aluminum hydride (LiAlH4) | Primary Amine |

| Nitrile | Raney Nickel (H2) | Primary Amine |

| Amide | Lithium aluminum hydride (LiAlH4) | Amine |

| Amide | Borane (BH3) | Amine |

Development of Novel Synthetic Methodologies

The development of novel and efficient synthetic methods is crucial for the practical synthesis of complex molecules like (4-Fluorooxepan-4-YL)methanamine. A key area of research is the development of catalytic and enantioselective approaches.

Catalytic Approaches for Enantioselective Synthesis

The presence of a stereocenter at the C4 position of (4-Fluorooxepan-4-YL)methanamine necessitates the development of enantioselective synthetic methods. Catalytic asymmetric synthesis offers a powerful tool for achieving high enantioselectivity.

The enantioselective synthesis of substituted oxetanes has been reported, and these methods could potentially be adapted for the synthesis of the larger oxepane ring. nih.gov For instance, catalytic asymmetric [2+2] cycloadditions or enantioselective ring-closing metathesis could be employed to construct the chiral oxepane core. acs.org

Furthermore, the development of catalytic enantioselective fluorination and amination reactions is an active area of research. Chiral catalysts can be used to control the stereochemistry of the C-F and C-N bond formation, leading to the desired enantiomer of the final product. The use of chiral phase-transfer catalysts or chiral transition-metal complexes has shown promise in asymmetric fluorination and amination reactions.

The synthesis of the target molecule could, therefore, be envisioned through a convergent approach where a chiral oxepane precursor is synthesized using catalytic enantioselective methods, followed by the diastereoselective introduction of the fluorine and methanamine groups.

Protecting Group Strategies for Complex Oxepane Scaffolds

The synthesis of a complex molecule like (4-Fluorooxepan-4-YL)methanamine necessitates a careful selection and implementation of protecting groups to mask reactive functional groups. nih.govrsc.org Given the potential for multiple reactive sites in the synthetic intermediates, an orthogonal protecting group strategy is crucial. nih.gov

In the proposed synthetic routes, the primary amine of the target molecule would likely be protected during the final steps of the synthesis. Common amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) would be suitable. These groups are stable under a variety of reaction conditions and can be selectively removed. nih.gov

If the synthesis proceeds through a diol precursor to the oxepane ring, the hydroxyl groups would require protection. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are commonly used and can be removed under acidic conditions or with a fluoride source. The choice of protecting group will depend on the specific reaction conditions of the subsequent steps. nih.gov

Table 4: Common Protecting Groups for Oxepane Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H2, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBS | Fluoride (e.g., TBAF), Acid |

Green Chemistry Principles in (4-Fluorooxepan-4-YL)methanamine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov The synthesis of (4-Fluorooxepan-4-YL)methanamine can be approached with these principles in mind.

One key aspect is the use of catalytic methods, such as the organocatalytic and transition metal-catalyzed reactions discussed earlier. Catalytic processes reduce waste by using small amounts of a substance to generate large amounts of product. rsc.orgsapub.org The use of biocatalysis, for instance employing enzymes for stereoselective transformations, can also be a green alternative. nih.gov

Solvent selection is another critical factor. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives like water, ethanol, or even solvent-free conditions. mdpi.com Microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption. sapub.org

Advanced Spectroscopic and Structural Characterization of 4 Fluorooxepan 4 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. For (4-Fluorooxepan-4-YL)methanamine, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR techniques would be essential for unambiguous structural assignment and stereochemical analysis.

¹H, ¹³C, ¹⁹F NMR for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different proton environments and their connectivity. The oxepane (B1206615) ring protons are anticipated to appear as complex multiplets in the range of 1.5-4.0 ppm. The protons on carbons adjacent to the oxygen atom (C2 and C7) would be deshielded and resonate at the lower end of this range (around 3.5-4.0 ppm). The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a closely coupled multiplet around 2.8-3.2 ppm. The NH₂ protons themselves would typically present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but generally expected between 1.5 and 3.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbon atom bonded to the fluorine (C4) is expected to show a significant downfield shift due to the electronegativity of fluorine and will be split into a doublet due to one-bond ¹³C-¹⁹F coupling. Its chemical shift is predicted to be in the range of 85-95 ppm. The carbons adjacent to the oxygen (C2 and C7) are expected to resonate around 70-80 ppm. The aminomethyl carbon (-CH₂) would likely appear in the 40-50 ppm range. The remaining methylene carbons of the oxepane ring are predicted to have chemical shifts between 20 and 40 ppm.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated organic molecules. For (4-Fluorooxepan-4-YL)methanamine, a single signal is expected for the fluorine atom. The chemical shift of this signal, relative to a standard like CFCl₃, is anticipated to be in the range of -170 to -190 ppm, which is characteristic of a fluorine atom attached to a tertiary carbon in a cyclic alkane. The signal will likely be a complex multiplet due to coupling with the neighboring protons on the oxepane ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Fluorooxepan-4-YL)methanamine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Multiplicity (¹³C) |

| C2-H₂ | 3.5 - 4.0 | 70 - 80 | Multiplet | Triplet |

| C3-H₂ | 1.6 - 2.0 | 30 - 40 | Multiplet | Triplet |

| C4 | - | 85 - 95 | - | Doublet (¹JCF) |

| C5-H₂ | 1.8 - 2.2 | 35 - 45 | Multiplet | Triplet |

| C6-H₂ | 1.5 - 1.9 | 20 - 30 | Multiplet | Triplet |

| C7-H₂ | 3.5 - 4.0 | 70 - 80 | Multiplet | Triplet |

| -CH₂NH₂ | 2.8 - 3.2 | 40 - 50 | Singlet/Multiplet | Triplet |

| -NH₂ | 1.5 - 3.5 (variable) | - | Broad Singlet | - |

2D NMR Techniques for Connectivity and Proximity Analysis

To definitively assign the predicted signals and understand the through-bond and through-space correlations, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the molecule. It would be instrumental in tracing the connectivity of the protons around the oxepane ring and confirming the attachment of the aminomethyl group to the C4 position.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the oxepane ring and the aminomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry at the C4 position and the preferred conformation of the oxepane ring.

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of (4-Fluorooxepan-4-YL)methanamine is expected to show characteristic absorption bands for its functional groups. The primary amine group will exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups in the oxepane ring and the aminomethyl group will appear in the 2850-3000 cm⁻¹ range. A key feature will be the C-F stretching vibration, which is expected to give a strong absorption band in the 1000-1100 cm⁻¹ region. The C-O-C stretching of the ether linkage in the oxepane ring will likely produce a strong band around 1100-1150 cm⁻¹. The N-H bending vibration of the primary amine is expected in the 1590-1650 cm⁻¹ region.

Predicted IR Absorption Frequencies for (4-Fluorooxepan-4-YL)methanamine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

| C-O-C Stretch (Ether) | 1100 - 1150 | Strong |

| C-F Stretch | 1000 - 1100 | Strong |

Raman Spectroscopy for Conformational Insights

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for observing symmetric vibrations and skeletal modes. The C-C and C-O skeletal vibrations of the oxepane ring would be expected to produce a series of bands in the fingerprint region (400-1500 cm⁻¹). The C-F stretching vibration, while strong in the IR, may be weaker in the Raman spectrum. The symmetric C-H stretching vibrations will also be visible. Raman spectroscopy could be particularly insightful for studying the conformational flexibility of the seven-membered oxepane ring. Different conformers would likely exhibit distinct Raman spectra, allowing for the study of conformational equilibria under different conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For (4-Fluorooxepan-4-YL)methanamine (C₇H₁₄FNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

The fragmentation of the molecular ion is likely to proceed through several pathways characteristic of cyclic ethers and primary amines. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the C4-CH₂NH₂ bond, leading to the formation of a stable iminium ion. Cleavage of the oxepane ring is also expected. Common fragmentation patterns for cyclic ethers involve the loss of small neutral molecules like H₂O or C₂H₄. The presence of the fluorine atom will influence the fragmentation, and fragments containing fluorine can be identified by their characteristic isotopic pattern.

Predicted Key Fragments in the Mass Spectrum of (4-Fluorooxepan-4-YL)methanamine

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| [M]⁺ | C₇H₁₄FNO⁺ | Molecular Ion |

| [M - CH₂NH₂]⁺ | C₆H₁₁FO⁺ | Loss of aminomethyl radical |

| [M - F]⁺ | C₇H₁₄NO⁺ | Loss of fluorine radical |

| CH₂NH₂⁺ | Alpha-cleavage at the amine | |

| Fragments from ring opening | Various | Cleavage of the oxepane ring |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography studies for the compound (4-Fluorooxepan-4-YL)methanamine . Consequently, detailed experimental data regarding its absolute stereochemistry and solid-state conformation are not available at this time.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal evidence for the absolute stereochemistry of the chiral center at the C4 position of the oxepane ring, which is generated by the introduction of the fluorine atom and the aminomethyl group. Furthermore, a crystal structure would elucidate the preferred solid-state conformation of the seven-membered oxepane ring and the orientation of its substituents.

In the absence of direct crystallographic data for (4-Fluorooxepan-4-YL)methanamine , insights into its likely structural features can only be inferred from computational modeling studies or by comparison with crystallographic data of structurally related fluorinated oxepane or cycloheptane derivatives. However, it is crucial to note that such theoretical or comparative analyses are speculative and cannot replace the precision of a single-crystal X-ray diffraction experiment.

Further research, specifically the successful crystallization of (4-Fluorooxepan-4-YL)methanamine and subsequent X-ray diffraction analysis, is required to definitively characterize its solid-state structure. Such a study would yield critical data, including:

Unit Cell Parameters: The dimensions and angles of the crystal lattice.

Space Group: The symmetry of the crystal structure.

Atomic Coordinates: The precise position of each atom in the asymmetric unit.

Bond Lengths, Bond Angles, and Torsion Angles: Detailed geometric parameters that define the molecular conformation.

Without this experimental foundation, a detailed discussion of the absolute stereochemistry and solid-state conformation of (4-Fluorooxepan-4-YL)methanamine cannot be provided.

Computational and Theoretical Studies of 4 Fluorooxepan 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For (4-Fluorooxepan-4-YL)methanamine, methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its behavior. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the reaction pathways of organic molecules. By approximating the electron density, DFT can accurately predict the geometries of reactants, transition states, and products, as well as their relative energies.

For (4-Fluorooxepan-4-YL)methanamine, DFT studies could be employed to investigate various potential reaction pathways, such as nucleophilic substitution reactions at the carbon bearing the fluorine atom or reactions involving the primary amine. The calculations would help in determining the activation energies for different pathways, thus predicting the most likely reaction products under specific conditions. For instance, the effect of the fluorine atom and the oxepane (B1206615) ring on the acidity of the amine protons could be computationally explored.

A hypothetical reaction coordinate diagram for a representative reaction, such as an intramolecular cyclization, could be constructed using DFT calculations. This would reveal the energy barriers and the stability of any intermediates, providing a detailed mechanistic understanding.

Table 1: Hypothetical DFT Calculated Relative Energies for Stationary Points in a Postulated Reaction of (4-Fluorooxepan-4-YL)methanamine

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +30.1 |

| Product | -10.2 |

Note: This data is illustrative and would require specific DFT calculations to be confirmed.

Ab Initio Methods for Electronic Property Determination

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy for determining electronic properties. For (4-Fluorooxepan-4-YL)methanamine, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain precise values for properties such as molecular orbital energies, electron density distribution, and dipole moment. nih.gov

These calculations would reveal the influence of the electronegative fluorine atom and the lone pair of the oxygen atom on the electron distribution within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, key indicators of reactivity, can be accurately determined. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and reactivity.

Table 2: Hypothetical Electronic Properties of (4-Fluorooxepan-4-YL)methanamine from Ab Initio Calculations

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.5 D |

Note: This data is illustrative and would require specific ab initio calculations to be confirmed.

Conformational Analysis of Seven-Membered Rings

The conformational flexibility of seven-membered rings like oxepane is significantly greater than that of their five- and six-membered counterparts. acs.org They exist as a dynamic equilibrium of multiple low-energy conformations, primarily in the twist-chair (TC) and chair (C) families. nih.gov

Energy Landscape of Oxepane and Fluorinated Oxepane Systems

The potential energy surface (PES) of oxepane is characterized by numerous local minima corresponding to different conformations and the transition states that connect them. researchgate.netftmc.ltnih.gov The twist-chair conformation is generally considered the most stable for oxepane. nih.gov The introduction of a fluorine atom, as in fluorinated oxepane systems, is expected to alter this energy landscape. The bulky and electronegative fluorine atom will introduce steric and electronic effects that can shift the relative energies of the different conformers.

Computational studies on the energy landscape would involve systematically exploring the conformational space to locate all stable conformers and the transition states for their interconversion. This provides a comprehensive picture of the molecule's dynamic behavior.

Influence of Fluorine and Amine Substituents on Ring Conformation

The substituents at the C4 position of (4-Fluorooxepan-4-YL)methanamine, a fluorine atom and an aminomethyl group, will have a profound impact on the preferred conformation of the oxepane ring. The gauche effect, anomeric effects, and steric hindrance will all play a role.

The fluorine atom, due to its high electronegativity, will influence the charge distribution and bond lengths in its vicinity. The aminomethyl group, being bulkier, will have significant steric demands. The relative orientation of these two substituents (axial vs. equatorial) will be a key determinant of conformational stability. Generally, bulky substituents prefer to occupy equatorial positions to minimize steric strain. However, the interplay of stereoelectronic effects could lead to exceptions.

Table 3: Hypothetical Relative Energies of (4-Fluorooxepan-4-YL)methanamine Conformers

| Conformer | Fluorine Position | Aminomethyl Position | Relative Energy (kcal/mol) |

| Twist-Chair 1 | Axial | Equatorial | 0.0 |

| Twist-Chair 2 | Equatorial | Axial | 1.2 |

| Twist-Chair 3 | Axial | Axial | 3.5 |

| Twist-Chair 4 | Equatorial | Equatorial | 0.8 |

| Chair 1 | Axial | Equatorial | 2.5 |

| Chair 2 | Equatorial | Axial | 3.8 |

Note: This data is illustrative and based on general principles of conformational analysis.

Pseudorotational Pathways in the Oxepane Ring

The interconversion between different twist-chair and chair conformations in seven-membered rings often occurs through a low-energy process known as pseudorotation. researchgate.netwikipedia.orgiupac.org This is not a true rotation of the entire molecule, but rather a continuous, wave-like motion of the ring atoms that allows the molecule to pass through a series of intermediate conformations without surmounting large energy barriers. wikipedia.orgiupac.org

For (4-Fluorooxepan-4-YL)methanamine, the pseudorotational pathway would describe the itinerary of conformational changes. Computational modeling can map out this pathway, identifying the sequence of twist-chair and boat conformations that connect the most stable ground-state structures. The energy barriers along this pathway determine the rate of conformational interconversion. The presence of the substituents will likely create preferential pseudorotational pathways that avoid unfavorable steric interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For (4-Fluorooxepan-4-YL)methanamine, MD simulations could provide valuable insights into its conformational flexibility and its interactions with different solvent environments.

A typical MD simulation study would involve placing the molecule in a simulated box of solvent molecules, such as water or a non-polar solvent. By calculating the forces between the atoms and integrating Newton's laws of motion, the trajectory of the molecule can be tracked over time. This would reveal how the oxepane ring puckers and how the aminomethyl and fluoro substituents move in relation to the ring and each other.

Analysis of these simulations would focus on understanding the conformational landscape of the molecule. This involves identifying the most stable conformations and the energy barriers between them. The presence of the fluorine atom and the aminomethyl group at the same position on the oxepane ring would be expected to have a significant impact on the preferred conformations due to steric and electronic effects.

Furthermore, MD simulations would be instrumental in studying the effect of different solvents on the molecule's structure and dynamics. For instance, in a polar solvent like water, the formation of hydrogen bonds between the amine group and water molecules would be a key interaction to analyze. The simulations could quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule. In contrast, simulations in a non-polar solvent would highlight the role of weaker van der Waals interactions.

The data from these simulations could be presented in tables summarizing key parameters, such as the average dihedral angles for different conformations, the root-mean-square deviation (RMSD) of the molecule's backbone to assess its flexibility, and the radial distribution functions to describe the structure of the solvent around the solute.

Prediction of Spectroscopic Parameters

Computational methods, particularly those based on density functional theory (DFT), are widely used to predict various spectroscopic parameters of molecules. For (4-Fluorooxepan-4-YL)methanamine, these predictions would be invaluable for interpreting experimental spectra and for the structural elucidation of the compound.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. By calculating the magnetic shielding tensors of the ¹H, ¹³C, and ¹⁹F nuclei, the chemical shifts for each atom in the molecule can be predicted. These theoretical chemical shifts can then be compared with experimental data to confirm the molecular structure. The calculations would need to be performed for the most stable conformations identified from conformational analysis or MD simulations, as the chemical shifts are sensitive to the local geometry. The predicted chemical shifts are typically reported in parts per million (ppm).

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations would identify the characteristic vibrational modes of the molecule, such as the C-F, C-N, N-H, and C-O stretching and bending modes. The predicted frequencies and their corresponding intensities would aid in the assignment of the peaks observed in experimental IR and Raman spectra.

The following table illustrates the type of data that would be generated from such computational studies:

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Data not available |

| ¹³C NMR Chemical Shift (ppm) | Data not available |

| ¹⁹F NMR Chemical Shift (ppm) | Data not available |

| IR Frequency (cm⁻¹) | Data not available |

Without specific research on (4-Fluorooxepan-4-YL)methanamine, the cells in this table remain populated with "Data not available." The generation of actual data would require dedicated computational studies to be performed and published by the scientific community.

Reactivity and Mechanistic Investigations of 4 Fluorooxepan 4 Yl Methanamine

Reactions Involving the Methanamine Functionality

The primary aminomethyl group is a key site of reactivity in (4-Fluorooxepan-4-YL)methanamine. Its basicity and nucleophilicity are expected to be influenced by the adjacent fluorine atom and the oxepane (B1206615) ring.

Amine Reactions: Acylation, Alkylation, and Salt Formation

The lone pair of electrons on the nitrogen atom of the methanamine group makes it a competent nucleophile and a Brønsted-Lowry base. As such, it is expected to undergo a variety of classical amine reactions.

Acylation: The primary amine is anticipated to react readily with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. These reactions are typically high-yielding and can be performed under standard laboratory conditions. The strong electron-withdrawing inductive effect of the nearby fluorine atom may slightly decrease the nucleophilicity of the amine compared to a non-fluorinated analogue, but it is not expected to inhibit the reaction.

Alkylation: Alkylation of the primary amine with alkyl halides would lead to the formation of secondary and tertiary amines, and potentially a quaternary ammonium (B1175870) salt. Controlling the degree of alkylation can be challenging due to the increasing nucleophilicity of the amine as it becomes more substituted. acs.org However, selective mono-alkylation can often be achieved through careful control of stoichiometry and reaction conditions.

Salt Formation: As a base, (4-Fluorooxepan-4-YL)methanamine will react with both organic and inorganic acids to form ammonium salts. The formation of these salts can significantly alter the physical properties of the compound, such as its melting point and solubility. The basicity of the amine is expected to be somewhat attenuated by the inductive effect of the fluorine atom.

| Reaction Type | Typical Reagent | Expected Product |

| Acylation | Acetyl chloride | N-((4-fluorooxepan-4-yl)methyl)acetamide |

| Alkylation | Methyl iodide | (4-Fluorooxepan-4-yl)-N-methylmethanamine |

| Salt Formation | Hydrochloric acid | (4-Fluorooxepan-4-yl)methanaminium chloride |

Potential for Amine-Directed Transformations

The primary amine functionality can also play a directing role in more complex transformations, influencing reactivity at other sites within the molecule.

Intramolecular Cyclization: Depending on the reaction conditions, the amine could act as an internal nucleophile. For instance, if a suitable leaving group were introduced elsewhere on the oxepane ring, intramolecular cyclization could lead to the formation of a bicyclic aza-ether.

Directed C-H Functionalization: Modern synthetic methods have demonstrated the ability of amine groups to direct the functionalization of otherwise unreactive C-H bonds, often through the use of transition metal catalysts. acs.orgnih.gov It is conceivable that the methanamine group could direct the selective modification of specific C-H bonds within the oxepane ring.

Reactivity of the Fluorinated Oxepane Ring System

The presence of a fluorine atom on the oxepane ring introduces significant electronic effects that modulate the ring's stability and reactivity.

Stability of the C-F Bond in the Oxepane Environment

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a high bond dissociation energy. wikipedia.orgissuu.com This inherent strength suggests that the C-F bond in (4-Fluorooxepan-4-YL)methanamine will be highly stable under most conditions. alfa-chemistry.com Cleavage of this bond typically requires harsh conditions or specific enzymatic or metal-catalyzed activation. nih.govnih.govacs.org The placement of the fluorine atom at a quaternary carbon further enhances its stability, as there are no adjacent protons to facilitate elimination pathways.

| Bond | Typical Bond Dissociation Energy (kcal/mol) |

| C-F | ~115 |

| C-H | ~105 |

| C-Cl | ~84 |

| C-Br | ~72 |

Data adapted from general values for methyl halides. wikipedia.org

Ring-Opening Reactions and Derivatization

While the oxepane ring is less strained than smaller cyclic ethers like epoxides and oxetanes, it can still undergo ring-opening reactions, particularly under acidic conditions. acs.orgrsc.orgnih.govresearchgate.net

Acid-Catalyzed Ring Opening: Protonation of the oxepane oxygen by a strong acid would activate the ring towards nucleophilic attack. The regioselectivity of this attack would be heavily influenced by the electronic effects of the substituents at the C4 position. The electron-withdrawing fluorine atom would destabilize the formation of an adjacent carbocation, while the aminomethyl group could have a more complex influence. However, it is also known that a neighboring fluorine atom can stabilize a carbocation through the donation of its lone pair electrons, a phenomenon that is most effective due to the similar size of the carbon and fluorine 2p orbitals. echemi.comstackexchange.comrsc.org The outcome would likely depend on the specific nucleophile and reaction conditions.

Lewis Acid-Mediated Opening: Lewis acids can also coordinate to the oxepane oxygen, facilitating ring cleavage. This approach is common in the ring-opening of less strained cyclic ethers. illinois.edu

Influence of Fluorine on the Reactivity of Adjacent Centers

The fluorine atom at the C4 position exerts a profound electronic influence on the adjacent quaternary carbon and, to a lesser extent, on other atoms in the ring.

Inductive Effect: Fluorine is the most electronegative element, and it therefore exerts a strong electron-withdrawing inductive effect (-I effect). nih.govreddit.com This effect polarizes the C4-F bond, creating a partial positive charge on the C4 carbon. This increased electrophilicity at C4 could make it more susceptible to nucleophilic attack if a suitable pathway were available, though direct substitution at a quaternary center is generally difficult.

Resonance Effect: Despite its strong inductive effect, fluorine can also act as a π-donor through its lone pairs (+M or resonance effect). This effect is particularly relevant in the stabilization of adjacent carbocations. masterorganicchemistry.comstackexchange.com If a carbocation were to form at the C4 position (for instance, during a hypothetical SN1-type ring opening), the lone pairs of the fluorine atom could overlap with the empty p-orbital of the carbocation, providing significant stabilization. echemi.comstackexchange.comquora.com This resonance stabilization often outweighs the destabilizing inductive effect in such cases.

The presence of fluorine generally lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. rsc.orgacs.org This can enhance the molecule's resistance to oxidation. rsc.org

Stereochemical Control in Subsequent Reactions

The molecule (4-Fluorooxepan-4-YL)methanamine possesses a stereocenter at the C4 position of the oxepane ring, where both the fluorine atom and the aminomethyl group are attached. This chiral center is expected to exert significant influence on the stereochemical outcome of any subsequent chemical transformations. However, no specific studies demonstrating this control have been documented.

Diastereoselective Transformations Guided by Existing Chiral Centers

In principle, the chiral center at C4 would make the two faces of the oxepane ring and the space around the aminomethyl group diastereotopic. Any reaction occurring at a new chiral center would likely proceed with some level of diastereoselectivity, influenced by the steric and electronic nature of the fluorine and aminomethyl substituents.

For instance, acylation or alkylation of the primary amine could lead to the formation of a new stereocenter. The existing C4 stereocenter would sterically hinder one face of the molecule more than the other, directing the incoming reagent to the more accessible face and resulting in one diastereomer being formed in excess. The exact diastereomeric ratio would depend on the reaction conditions and the size of the reagents.

Despite these well-established principles, a search of published chemical literature did not yield any specific examples or data on diastereoselective transformations performed on (4-Fluorooxepan-4-YL)methanamine. Therefore, no experimental data table can be presented.

Regioselectivity in Electrophilic and Nucleophilic Attacks

The regioselectivity of reactions involving (4-Fluorooxepan-4-YL)methanamine would be dictated by the interplay of the electron-withdrawing fluorine atom, the basic aminomethyl group, and the ring oxygen.

Electrophilic Attack: The primary amine of the aminomethyl group is the most likely site for electrophilic attack due to its basicity and the presence of a lone pair of electrons. Reactions such as acylation, alkylation, or sulfonylation would be expected to occur selectively at the nitrogen atom.

Nucleophilic Attack: The presence of the electronegative fluorine atom at C4 would make this carbon atom electron-deficient and a potential site for nucleophilic substitution. However, such a reaction would be challenging at a tertiary, neopentyl-like carbon center. The primary amine itself is a nucleophile and could participate in intramolecular reactions if a suitable electrophilic site were introduced elsewhere on the molecule.

While general principles of reactivity can predict these outcomes, no specific studies detailing the regioselectivity of electrophilic or nucleophilic attacks on (4-Fluorooxepan-4-YL)methanamine have been reported. As such, no data table summarizing experimental findings on regioselectivity can be provided.

Future Research Directions and Unexplored Potential

Development of Chemoenzymatic Synthetic Routes

The efficient and selective synthesis of complex molecules like (4-Fluorooxepan-4-YL)methanamine is a critical first step for its further investigation. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a promising avenue for its production. mdpi.com

Future research could focus on developing a multi-step chemoenzymatic pathway. This could involve the enzymatic resolution of a key chiral intermediate, followed by chemical transformations to construct the oxepane (B1206615) ring and introduce the fluorine and aminomethyl groups. For instance, lipases or proteases could be employed for the stereoselective acylation or hydrolysis of a precursor alcohol, establishing the desired stereochemistry early in the synthetic sequence.

A potential chemoenzymatic route could commence with a readily available starting material, which is first subjected to enzymatic desymmetrization to create a chiral building block. Subsequent chemical steps might include ring-closing metathesis to form the oxepane ring, followed by a fluorination step and the introduction of the methanamine moiety. Researchers could explore the use of enzymes like halohydrin dehalogenases for the ring-opening of a suitable epoxide precursor, followed by fluorination and subsequent chemical modifications. A key challenge will be the identification of enzymes that can accommodate the sterically demanding quaternary center of the fluorinated oxepane scaffold.

Unnatural uridine (B1682114) diphosphate (B83284) (UDP)-sugar donors have been prepared using both chemical and chemoenzymatic syntheses, demonstrating the potential of combining these strategies for complex molecule production. nih.gov Similarly, the synthesis of 4,5-dihydroxy-L-isoleucine, a component of α-amanitin, has been achieved through a concise chemoenzymatic route featuring regio- and diastereoselective enzymatic C–H oxidations. nih.govchemrxiv.org These examples highlight the power of chemoenzymatic methods in accessing complex and stereochemically rich molecules, a strategy that could be directly applicable to the synthesis of enantiopure (4-Fluorooxepan-4-YL)methanamine.

Exploration of Organofluorine Chemistry at the Oxepane Scaffold

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govresearchgate.net The field of organofluorine chemistry has provided numerous examples of how fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. emerginginvestigators.org In the context of the oxepane scaffold, the presence of a fluorine atom at the C4 position is anticipated to have a profound impact on the molecule's conformation and reactivity.

The development of novel fluorination methodologies applicable to the oxepane system is another important research direction. While several methods for the synthesis of fluorinated heterocycles exist, their application to seven-membered rings like oxepane can be challenging. acs.orgmdpi.com Research into new catalytic systems for the selective fluorination of oxepane precursors would be highly valuable. nus.edu.sg

Advanced Materials Science Applications Based on Oxepane Frameworks

Oxepane-containing structures are present in a variety of biologically active marine natural products, showcasing their importance as a structural motif. rsc.orgnih.gov The unique seven-membered ring structure of oxepanes can serve as a versatile scaffold for the development of advanced materials. The incorporation of fluorine and amine functionalities in (4-Fluorooxepan-4-YL)methanamine further expands the possibilities for creating materials with tailored properties.

One potential application lies in the development of fluorinated polymers. Fluoropolymers are known for their excellent thermal and chemical stability, low surface energy, and unique electrical properties. nih.gov By polymerizing derivatives of (4-Fluorooxepan-4-YL)methanamine, it may be possible to create novel polymers with enhanced properties. For example, the presence of the polar amine group could improve adhesion, while the fluorinated oxepane unit could impart hydrophobicity and chemical resistance. Research has shown that fluorinated oxetane (B1205548) polyols can be used to modify polyurethanes, resulting in surfaces with significant fluorine enrichment and reduced friction. researchgate.netscirp.org

Another area of exploration is the use of oxepane frameworks as building blocks for metal-organic frameworks (MOFs) or porous organic frameworks (POFs). rsc.org The defined geometry and functionality of (4-Fluorooxepan-4-YL)methanamine could be exploited to create porous materials with specific pore sizes and chemical environments, suitable for applications in gas storage, separation, and catalysis.

The table below outlines potential properties and applications of materials derived from (4-Fluorooxepan-4-YL)methanamine.

| Material Type | Potential Properties | Potential Applications |

| Fluorinated Polyamides | High transparency, low yellowness, good thermal stability. mdpi.com | Optical lenses, films, high-performance coatings. |

| Modified Polyurethanes | Low coefficient of friction, high surface fluorine concentration. researchgate.net | Low-friction coatings, biomedical devices. |

| Metal-Organic Frameworks | Tailored porosity, high surface area, specific catalytic sites. rsc.org | Gas storage, chemical separations, heterogeneous catalysis. |

Interdisciplinary Research with Computational and Experimental Methodologies

A synergistic approach combining computational modeling and experimental validation will be crucial for unlocking the full potential of (4-Fluorooxepan-4-YL)methanamine. Quantum chemical calculations can provide valuable insights into the molecule's structure, conformation, and electronic properties, guiding experimental efforts. nih.gov

Computational studies could be employed to predict the preferred conformations of the oxepane ring and to understand the influence of the fluorine atom on its geometry and electronic structure. emerginginvestigators.org For example, density functional theory (DFT) calculations could be used to investigate the molecule's frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential, which are key determinants of its reactivity. researchgate.net Such studies have been successfully applied to understand the properties of other heterocyclic compounds.

The integration of computational predictions with experimental data will create a powerful feedback loop. For instance, predicted spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) can be compared with experimental measurements to validate the computational models. In turn, experimental findings on reactivity and biological activity can be rationalized and further explored through computational analysis. This interdisciplinary approach will accelerate the discovery of new applications for (4-Fluorooxepan-4-YL)methanamine and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.